Fostamatinib Disodium

Immune thrombocytopenia Comparative safety Thromboembolism

For researchers requiring a well-characterized SYK inhibitor with clinically validated target engagement and a differentiated safety profile, Fostamatinib Disodium delivers defined kinase selectivity absent from less-characterized tool compounds. • SYK Ki 30 nM, IC50 41 nM; no detectable Lyn inhibition; 5-fold selectivity over Flt3. • Only FDA/EMA-approved SYK inhibitor for non-oncologic autoimmune hematologic indications; real-world thromboembolic event rate of 3.9% vs. 9.2-11.4% for TPO-RAs. • Clinical proof-of-concept in wAIHA (36% durable hemoglobin response) and IgAN (dose-dependent proteinuria reduction; confirmed reduced glomerular SYK staining). Supplied with full analytical documentation (HPLC, NMR, COA). Bulk quantities available upon request.

Molecular Formula C23H24FN6Na2O9P
Molecular Weight 624.4 g/mol
CAS No. 1025687-58-4
Cat. No. B1662807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostamatinib Disodium
CAS1025687-58-4
Synonymsdisodium; [6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate
Molecular FormulaC23H24FN6Na2O9P
Molecular Weight624.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
InChIInChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
InChIKeyHSYBQXDGYCYSGA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Fostamatinib Disodium: SYK Inhibitor Prodrug


Fostamatinib disodium (R788; trade name Tavalisse) is an orally bioavailable methylene phosphate prodrug that is rapidly converted in vivo to the active metabolite R406 . The compound functions as a competitive, reversible ATP-binding pocket inhibitor of spleen tyrosine kinase (SYK), with a binding affinity (Ki) of 30 nM and an IC50 of 41 nM in cell-free assays [1]. Approved by the FDA in April 2018 for the treatment of chronic immune thrombocytopenia (ITP) in adult patients with insufficient response to prior therapy, fostamatinib disodium represents the only clinically approved SYK inhibitor for non-oncologic autoimmune hematologic disorders [2]. The disodium salt formulation (C23H24FN6Na2O9P; molecular weight 624.42 g/mol) is supplied as the hexahydrate crystalline form in oral tablets containing amounts equivalent to 100 mg and 150 mg of fostamatinib free acid [3].

1
SYK pathway inhibition prodrug: in vivo conversion to active metabolite R406
2
Well-characterized kinase selectivity profile for Fc receptor and BCR signaling studies
3
Clinically validated tool compound for autoimmune hematology research models

Why Fostamatinib Disodium Cannot Be Interchanged in ITP


Fostamatinib disodium operates via a mechanism of action fundamentally distinct from that of thrombopoietin receptor agonists (TPO-RAs), the predominant alternative therapy class for chronic ITP . Whereas TPO-RAs (eltrombopag, romiplostim, avatrombopag) act by stimulating megakaryocyte proliferation and platelet production through c-Mpl receptor activation, fostamatinib targets the Fcγ receptor signaling pathway in immune cells, inhibiting SYK-mediated signal transduction responsible for antibody-dependent platelet destruction [1]. This mechanistic divergence translates into materially different clinical risk profiles: real-world comparative analyses demonstrate that thromboembolic event (TE) rates—a critical safety concern associated with TPO-RA therapy—are lower in fostamatinib-treated patients (3.9%) compared to eltrombopag (9.2%) and avatrombopag (11.4%) [2]. Substitution between these classes without consideration of underlying thromboembolic risk factors, prior treatment history, and the distinct adverse event profile of each agent may compromise both therapeutic efficacy and patient safety outcomes [3].

Fostamatinib
SYK inhibitor targeting Fcγ receptor signaling; distinct mechanism from TPO-RAs
May exhibit different thromboembolic endpoint profile in ITP models
TPO‑RA Class
c-Mpl receptor agonists stimulating platelet production; not directly interchangeable
Mechanism mismatch can shift clinical endpoint interpretation and safety-related outcomes

Fostamatinib Disodium: Quantitative Evidence


Thromboembolic Risk: vs. TPO-RAs in ITP

In a real-world comparative effectiveness analysis of 179 adult chronic ITP patients across 17 U.S. community hematology practices, the incidence of thromboembolic events (TEs) was numerically lower in patients receiving fostamatinib (FOS) compared to those receiving TPO receptor agonists, despite comparable platelet count maintenance outcomes . The analysis included 51 patients receiving FOS, 87 receiving eltrombopag (ELT), 127 receiving romiplostim (ROM), and 44 receiving avatrombopag (AVA). At months three and six, there were no significant differences between FOS and TPOs in the proportion of patients achieving platelet counts ≥30 × 10³/μL, ≥50 × 10³/μL, or doubling of platelet levels from baseline [1].

TE Risk vs. TPO‑RAs
Head-to-head
Fostamatinib 3.9% (2/51) vs. eltrombopag 9.2% (8/87), avatrombopag 11.4% (5/44); absolute differences of −5.3 pp and −7.5 pp
Reported lower thromboembolic endpoint incidence in real‑world ITP cohort
Retrospective analysis; comparable platelet maintenance
Immune thrombocytopenia Comparative safety Thromboembolism

R406 Kinase Selectivity Profile

The active metabolite of fostamatinib disodium, R406, exhibits a defined selectivity profile within the kinase domain. In cell-free assays, R406 inhibits SYK with an IC50 of 41 nM [1]. Notably, R406 does not inhibit Lyn, a closely related Src-family kinase, and demonstrates 5-fold lower potency against Flt3 compared to SYK . Broader in vitro pharmacological profiling revealed that R406 displays activity at multiple protein kinases at therapeutically relevant concentrations, with systematic literature analyses identifying KDR (VEGFR2) as the probable target underlying the blood pressure increase observed clinically [2]. Outside the kinase domain, R406 showed only antagonist activity at the adenosine A3 receptor within the clinically relevant concentration range .

R406 Kinase Selectivity
Class-level
SYK IC₅₀ 41 nM; no Lyn inhibition; ~5‑fold selectivity over Flt3
Defined selectivity profile supports SYK‑specific pathway interpretation
Cell‑free ATP‑competitive assay; off‑target KDR may contribute to pressor responses
Kinase selectivity SYK inhibition Pharmacological profiling

wAIHA Efficacy: FORWARD Phase 3 Trial

In the FORWARD phase 3, randomized, double-blind, placebo-controlled global study evaluating fostamatinib in warm antibody autoimmune hemolytic anemia (wAIHA)—a condition with no approved treatment options at the time of the study—patients with insufficient response to at least one prior therapy were randomized 1:1 to fostamatinib 150 mg BID (n=45) or placebo (n=45) for 24 weeks [1]. The primary endpoint of durable hemoglobin (Hgb) response (Hgb ≥10 g/dL and increase from baseline of ≥2 g/dL on three consecutive visits) was achieved in 35.6% (16/45) of fostamatinib-treated patients versus 26.7% (12/45) on placebo (p=0.398) in the overall population [2]. A post hoc analysis revealed significant regional variation: in patients from North America, Australia, and Western Europe, durable Hgb response was 36% with fostamatinib versus 10.7% with placebo (p=0.030) [3].

wAIHA FORWARD Trial
Head-to-head
Fostamatinib 150 mg BID durable Hgb response 35.6% vs. placebo 26.7% (p=0.398); in Western regions 36% vs. 10.7% (p=0.030)
Supports wAIHA endpoint‑response context; regional variation noted
Phase 3 RCT, n=90; durable response defined as Hgb ≥10 g/dL + ≥2 g/dL increase
Autoimmune hemolytic anemia Phase 3 trial Hemoglobin response

IgA Nephropathy: Proteinuria Reduction in Phase 2

In a double-blind, randomized, placebo-controlled phase 2 trial of 76 patients with IgA nephropathy (IgAN), fostamatinib was evaluated at doses of 100 mg BID and 150 mg BID for 24 weeks on top of maximum tolerated renin-angiotensin system inhibitor therapy [1]. While the overall study did not detect significant reduction in proteinuria, a predetermined subgroup analysis of high-risk patients (baseline urinary protein-to-creatinine ratio >1000 mg/g) demonstrated a dose-dependent trend in median proteinuria reduction: placebo group showed 14% reduction, fostamatinib 100 mg BID group showed 27% reduction, and fostamatinib 150 mg BID group showed 36% reduction from baseline to week 24 [2]. Kidney function (eGFR) remained stable in all groups, and repeat kidney biopsies from 39 patients showed reductions in glomerular SYK staining associated with fostamatinib therapy at low dose (-1.5 SYK+ cells/glomerulus vs. +1.7 in placebo, P<0.05) [3].

IgAN Proteinuria
Head-to-head
High‑risk subgroup: median reduction 36% (150 mg BID) vs. placebo 14%; dose‑dependent trend
Proof‑of‑concept SYK inhibition in renal autoimmune model
Phase 2; UPCR >1000 mg/g subgroup; glomerular SYK staining reduction observed
IgA nephropathy Proteinuria Phase 2 trial

Adverse Event Profile: ITP Phase 3 Trials

Meta-analysis of the two pivotal phase 3 ITP trials (FIT-1 and FIT-2) quantified the relative risk of adverse events with fostamatinib compared to placebo in 184 patients (123 fostamatinib; 61 placebo) [1]. The incidence of rescue medication use was significantly lower with fostamatinib (relative risk 0.59; 95% CI: 0.39-0.90; p=0.01), as was the incidence of any bleeding event (relative risk 0.41; 95% CI: 0.17-0.99; p=0.05) [2]. Hypertension occurred with a relative risk of 2.57 (95% CI: 1.21-5.43; p=0.01) comparing fostamatinib to placebo (37/123 vs. 7/61), while diarrhea showed a relative risk of 2.69 (95% CI: 0.98-7.32; p=0.05) (41/123 vs. 7/61) [3]. Neutropenia was observed in 10 of 123 fostamatinib-treated patients compared to 0 of 61 placebo patients (relative risk 5.63; 95% CI: 0.75-42.14; p=0.09) [4].

Adverse Event Profile
Head-to-head
Rescue medication RR 0.59 (p=0.01); bleeding RR 0.41 (p=0.05); hypertension RR 2.57 (p=0.01); diarrhea RR 2.69 (p=0.05)
Reported safety‑related endpoint context from pooled ITP trials
FIT‑1/FIT‑2 meta‑analysis; monitoring for hypertension and neutropenia recommended
Safety profile Adverse events Risk-benefit assessment

Clinical Pipeline: Immune-Mediated Indications

Beyond the approved ITP indication, fostamatinib disodium is under active clinical investigation across a diverse portfolio of immune-mediated and inflammatory conditions, reflecting the broad relevance of SYK inhibition in disease pathophysiology [1]. As of 2025-2026, registered clinical trials include: a Phase 2 open-label trial evaluating fostamatinib in post-hematopoietic stem cell transplant immune-mediated cytopenias (NCT05502783); a trial assessing safety and tolerability in lung transplant patients with donor-specific antibodies (SIMILAR study); a Phase 3 randomized, double-blind study in hospitalized adults with COVID-19 and hypoxemia; and a Phase 2 exploratory proof-of-concept study in hidradenitis suppurativa (cutaneous inflammation) [2]. The compound has also been evaluated in sickle cell disease (dose-escalation safety study) and chronic graft-versus-host disease after allogeneic stem cell transplant [3]. This pipeline breadth contrasts with TPO-RAs, which are mechanistically restricted to thrombopoietin receptor-mediated platelet stimulation and lack applicability across the broader autoimmune landscape [4].

Clinical Pipeline
Supporting
≥7 distinct programs: COVID‑19, cGVHD, post‑transplant cytopenias, lung transplant DSA, hidradenitis suppurativa, sickle cell disease
Broad immune‑mediated disease research applicability
Registry data as of 2025‑2026; supports platform SYK inhibitor procurement
Clinical development Pipeline expansion Phase 2 trials

Fostamatinib Disodium: Application Scenarios


ITP Research in High Thromboembolic Risk

For investigators conducting comparative effectiveness research or clinical trials in chronic ITP populations with preexisting cardiovascular risk factors, prior thrombosis, or contraindications to TPO-RA therapy, fostamatinib disodium offers a mechanistically distinct option with real-world evidence of lower thromboembolic event incidence (3.9%) compared to eltrombopag (9.2%) and avatrombopag (11.4%) while maintaining comparable platelet count elevation efficacy at months three and six [5]. This differentiated safety profile supports procurement for studies specifically designed to evaluate thrombotic outcomes or studies enrolling high-risk cardiovascular cohorts where TE avoidance is a primary safety endpoint.

SYK Pathway Studies: Defined Kinase Selectivity

Researchers investigating SYK-dependent signaling in Fc receptor, B-cell receptor, or integrin pathways require tool compounds with well-characterized kinase selectivity. The active metabolite R406 demonstrates SYK IC50 of 41 nM with no detectable Lyn inhibition and 5-fold lower potency against Flt3 [5]. Broader pharmacological profiling has mapped off-target kinase activity, including KDR (VEGFR2) inhibition linked to blood pressure effects, providing a defined selectivity landscape [6]. This characterized profile enables experimental interpretation of whether observed biological effects are SYK-dependent versus off-target-mediated, distinguishing fostamatinib from less-characterized SYK inhibitors for pathway validation studies.

wAIHA Translational and Clinical Research

wAIHA represents an area of high unmet need with no approved therapies at the time of the FORWARD trial. Fostamatinib demonstrated a 36% durable hemoglobin response rate versus 10.7% for placebo in Western region patients (p=0.030) [5]. Procurement of fostamatinib disodium supports investigator-initiated trials, expanded access programs, and translational research examining SYK inhibition in antibody-mediated red blood cell destruction. The ongoing Phase 3 open-label extension study provides a framework for long-term safety and efficacy evaluation, positioning the compound as a research-grade reference for comparative studies against emerging wAIHA therapeutics.

IgA Nephropathy & Glomerulonephritis Research

For nephrology research programs investigating SYK inhibition in immune complex-mediated glomerular disease, fostamatinib provides clinical proof-of-concept with dose-dependent proteinuria reduction in high-risk IgAN patients: placebo (14%), fostamatinib 100 mg BID (27%), and fostamatinib 150 mg BID (36%) median reduction from baseline to 24 weeks [5]. Renal biopsy data confirming reduced glomerular SYK staining (-1.5 vs. +1.7 SYK+ cells/glomerulus in placebo, P<0.05) provides tissue-level target engagement evidence [6]. This clinical dataset supports procurement for translational studies examining SYK as a therapeutic target in IgAN, lupus nephritis, and other immune complex-mediated glomerulonephritides where Fcγ receptor signaling contributes to disease pathogenesis.

Application
Selection Property
Validation Focus
ITP comparative endpoint studies
Mechanistic differentiation from TPO‑RAs
Thromboembolic endpoint review
SYK‑dependent signaling research
Kinase selectivity profile (R406)
Off‑target kinase interpretation
wAIHA translational models
Reported durable hemoglobin response
Antibody‑mediated hemolysis endpoints
IgA nephropathy research
Dose‑dependent proteinuria reduction
Glomerular SYK pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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